Structural and Functional Deconstruction of Boc-(Lys9)-Neurotensin (9-13)-methyl ester: A Technical Whitepaper
Structural and Functional Deconstruction of Boc-(Lys9)-Neurotensin (9-13)-methyl ester: A Technical Whitepaper
Executive Summary
Neurotensin (NT) is an endogenous 13-amino acid neuropeptide implicated in dopamine pathway regulation, analgesia, and hypothermia. The biological activity of NT is entirely localized to its C-terminal pentapeptide sequence, NT(9-13) (Arg-Pro-Tyr-Ile-Leu)[1]. However, the clinical and experimental utility of native NT is severely limited by its rapid proteolytic degradation in plasma and poor blood-brain barrier (BBB) permeability.
To overcome these pharmacokinetic barriers, Boc-(Lys9)-Neurotensin (9-13)-methyl ester (CAS: 89545-20-0) was engineered. This highly specialized synthetic analog incorporates three distinct structural modifications—an N-terminal Boc protection, a Lysine-for-Arginine substitution at position 9, and a C-terminal methyl esterification[2]. This whitepaper provides an in-depth mechanistic analysis of these modifications, their impact on GPCR signaling, and a self-validating protocol for the orthogonal synthesis of this lipophilic analog.
Pharmacophore Evolution: Rationale for Structural Modifications
As a Senior Application Scientist, it is critical to understand that peptide modification is never arbitrary; every functional group alteration is a calculated intervention designed to manipulate target affinity or metabolic stability.
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The Core Sequence (Pro10-Tyr11-Ile12-Leu13): This tetrapeptide core is the minimal structural determinant required for binding to the neurotensin receptors (NTS1 and NTS2). The Pro10-Tyr11 bond is the primary cleavage site for endogenous metallopeptidases[3].
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Arg9 to Lys9 Substitution: Native NT contains an Arginine at position 9. Arginine's guanidinium group (pKa ~12.5) remains permanently protonated and highly polar at physiological pH. Substituting Arg9 with Lys9 introduces a primary amine (pKa ~10.5). This subtle electronic and steric shift alters the peptide's hydrogen-bonding network within the receptor binding pocket, frequently utilized to bias signaling toward the NTS2 receptor (associated with analgesia) over NTS1 (associated with hypothermia and hypotension)[4].
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N-Terminal Boc (tert-butyloxycarbonyl) Protection: The addition of the bulky, lipophilic Boc group serves a dual purpose. First, it completely abolishes recognition by aminopeptidases. Second, it significantly increases the partition coefficient (LogP) of the peptide, facilitating passive diffusion across lipid bilayers and the BBB.
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C-Terminal Methyl Esterification (-OMe): Native NT terminates in a free carboxylate, which carries a negative charge that hinders membrane penetration and acts as a recognition motif for carboxypeptidases. Masking this moiety as a methyl ester neutralizes the charge. Intracellularly, ubiquitous esterases can hydrolyze the prodrug back to the active free acid, allowing for sustained target engagement.
Physicochemical Profile
The quantitative and structural parameters of the modified peptide are summarized below to facilitate assay design and formulation strategies.
| Property | Value | Rationale / Implication |
| Sequence | Boc-Lys-Pro-Tyr-Ile-Leu-OMe | Truncated active pharmacophore of native NT |
| CAS Number | 89545-20-0 | Unique chemical identifier[2] |
| Molecular Formula | C38H62N6O9·HCl | Represents the stable hydrochloride salt |
| Molecular Weight | 783.44 g/mol | Increased lipophilicity compared to native NT[5] |
| N-Terminal Modification | tert-Butyloxycarbonyl (Boc) | Confers absolute resistance to aminopeptidases |
| C-Terminal Modification | Methyl Ester (-OMe) | Confers resistance to carboxypeptidases |
| Residue 9 Substitution | Lysine (replacing Arginine) | Modulates NTS1/NTS2 receptor selectivity |
Experimental Protocol: Orthogonal Synthesis of Boc-Retained Peptides
The Challenge: Standard Solid-Phase Peptide Synthesis (SPPS) relies on strong acids (e.g., 95% TFA) for final cleavage and global deprotection. Exposing Boc-(Lys9)-NT(9-13)-OMe to these conditions would prematurely destroy the critical N-terminal Boc group.
The Solution: We must employ an orthogonal protection strategy utilizing a highly acid-sensitive resin and hydrogenation-labile side-chain protecting groups. This ensures a self-validating, high-yield synthesis where every intermediate can be isolated and verified.
Phase 1: Solid-Phase Assembly (Fmoc Chemistry)
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Resin Loading: Utilize 2-Chlorotrityl chloride (2-CTC) resin.
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Causality: 2-CTC allows for peptide cleavage under ultra-mild acidic conditions (1% TFA), preserving both the N-terminal Boc group and side-chain protecting groups.
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Coupling Cycle: Sequentially couple Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, and Fmoc-Tyr(Bzl)-OH using HATU and DIPEA in DMF.
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In-Process QC: Perform a Kaiser test after each coupling. A negative result (yellow) validates complete primary amine depletion (>99% coupling efficiency) before proceeding.
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Causality: The Benzyl (Bzl) ether on Tyrosine is stable to mild acid but cleanly removable by catalytic hydrogenation.
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Terminal Coupling: Couple Boc-Lys(Cbz)-OH as the final residue.
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Causality: The alpha-amine is protected by the target Boc group. The epsilon-amine is protected by the Carboxybenzyl (Cbz) group, which is orthogonal to acid cleavage but labile to hydrogenation.
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Phase 2: Cleavage and Esterification
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Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) for 2 hours at room temperature.
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Causality: This releases the fully protected peptide acid (Boc-Lys(Cbz)-Pro-Tyr(Bzl)-Ile-Leu-OH) without stripping the Boc, Cbz, or Bzl groups.
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Methyl Esterification: Dissolve the purified intermediate in anhydrous Methanol. Add EDC·HCl and a catalytic amount of DMAP. Stir at 0°C, warming to room temperature over 4 hours.
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Causality: EDC/DMAP efficiently converts the C-terminal carboxylate to the required methyl ester (-OMe).
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Phase 3: Orthogonal Global Deprotection & Validation
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Catalytic Hydrogenation: Dissolve the esterified peptide in Methanol. Add 10% Pd/C catalyst and stir vigorously under H2 gas (1 atm) for 12 hours.
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Causality: Hydrogenolysis specifically cleaves the Cbz group from Lys9 and the Bzl group from Tyr11. Because this reaction is entirely non-acidic and non-basic, the acid-labile Boc group and the base-labile methyl ester remain perfectly intact.
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Salt Formation: Filter the catalyst through Celite, concentrate the filtrate, and treat with 0.1 M HCl in diethyl ether to precipitate the product as Boc-Lys-Pro-Tyr-Ile-Leu-OMe·HCl.
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System Validation (QC):
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Perform LC-MS to confirm the exact mass of the free base (Calculated m/z = 747.4[M+H]+).
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Perform RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to confirm >97% purity.
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Receptor Binding & Signaling Pathways
Upon crossing the BBB, the lipophilic analog binds to Neurotensin receptors (primarily NTS1 and NTS2), which are Class A G-protein coupled receptors (GPCRs). Activation of these receptors triggers a Gq/11-mediated signaling cascade, leading to intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately resulting in downstream neuromodulatory and analgesic effects.
Figure 1: Gq-protein coupled receptor signaling cascade initiated by Neurotensin analogs.
Applications in Drug Development
The structural modifications present in Boc-(Lys9)-Neurotensin (9-13)-methyl ester make it a highly valuable tool compound in pharmaceutical research. By acting as a lipophilic prodrug, it bypasses the rapid degradation kinetics that plague native neurotensin[3]. Researchers utilize this compound to map NTS2-mediated non-opioid pain pathways, investigate appetite regulation, and develop novel therapeutic agents for psychiatric conditions such as schizophrenia, where dopamine-neurotensin interactions are heavily implicated.
References
1.1. National Center for Biotechnology Information. 2.2. Chem-Impex International. 3.5. Santa Cruz Biotechnology. 4. 4. MedChemExpress. 5.3. PubMed.
Sources
- 1. Neurotensin (9-13) | C32H52N8O7 | CID 14598781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Peripheral inactivation of neurotensin. Isolation and characterization of a metallopeptidase from rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
